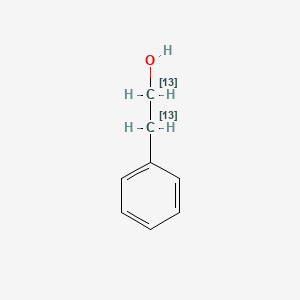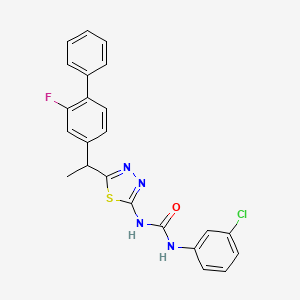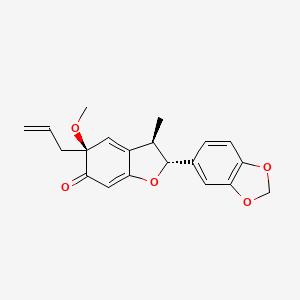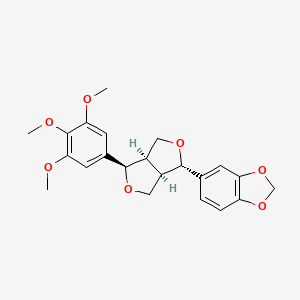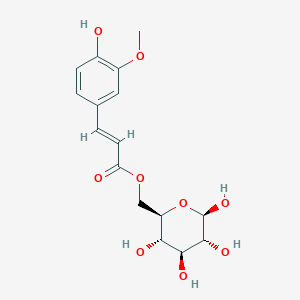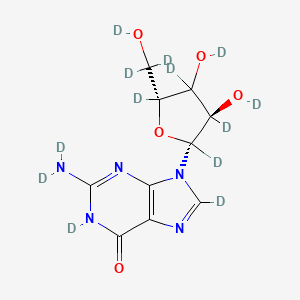
Guanosine-d13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine-d13, also known as DL-Guanosine-d13 or Vernine-d13, is a deuterium-labeled derivative of guanosine. Guanosine is a purine nucleoside composed of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-d13 involves the incorporation of deuterium atoms into the guanosine molecule. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under mild conditions to prevent degradation of the nucleoside structure .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Escherichia coli strains are genetically engineered to overexpress the purine synthesis pathway and incorporate deuterium into the guanosine molecule. This method allows for the efficient production of this compound on a large scale .
化学反应分析
Types of Reactions: Guanosine-d13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form guanosine-8-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding deoxythis compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products:
Oxidation: Guanosine-8-oxide-d13
Reduction: Deoxythis compound
Substitution: Various substituted guanosine derivatives
科学研究应用
Guanosine-d13 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: Employed in NMR spectroscopy to study the structure and dynamics of nucleic acids and proteins.
Medicine: Investigated for its potential neuroprotective effects and its role in reducing neuroinflammation and oxidative stress.
Industry: Utilized in the production of antiviral drugs and as a precursor for the synthesis of other nucleoside analogs
作用机制
Guanosine-d13 exerts its effects through several molecular mechanisms:
Neuroprotection: It interacts with adenosine receptors and modulates adenosine transmission, reducing neuroinflammation and excitotoxicity.
Antioxidant Activity: this compound decreases the production of reactive oxygen species and improves mitochondrial function.
Cellular Signaling: It influences cyclic AMP levels and activates various intracellular signaling pathways involved in cell growth, differentiation, and survival
相似化合物的比较
Guanosine: The non-deuterated form of Guanosine-d13, widely studied for its biological activities.
Deoxyguanosine: A deoxyribonucleoside analog of guanosine, lacking the hydroxyl group on the ribose ring.
Inosine: Another purine nucleoside with similar neuroprotective and anti-inflammatory properties
Uniqueness of this compound:
Deuterium Labeling: The incorporation of deuterium atoms provides unique advantages in NMR spectroscopy and metabolic studies, allowing for precise tracking and analysis of metabolic pathways.
Enhanced Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-labeled counterparts, making them valuable in long-term studies.
This compound stands out due to its unique labeling and wide range of applications in scientific research, making it a valuable tool in various fields of study.
属性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
1,8-dideuterio-2-(dideuterioamino)-9-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6-,9-/m1/s1/i1D2,2D,3D,5D,6D,9D,16D,17D,18D/hD3 |
InChI 键 |
NYHBQMYGNKIUIF-OMRGEDEJSA-N |
手性 SMILES |
[2H]C1=NC2=C(N1[C@]3([C@](C([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H] |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
